1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride
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Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities.
Preparation Methods
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzimidazole and azetidine derivatives.
Reaction Conditions: The reaction involves the condensation of benzimidazole with azetidine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in critical biological pathways.
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1H-benzo[d]imidazole-2-amine, 1H-benzo[d]imidazole-2-carboxylic acid, and 1H-benzo[d]imidazole-2-thiol.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)azetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-5-14(6-7)10-12-8-3-1-2-4-9(8)13-10;;/h1-4,7H,5-6,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIRWLSFAJPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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